molecular formula C9H7ClN2O B15230388 3-Chloro-5-cyclopropoxypicolinonitrile

3-Chloro-5-cyclopropoxypicolinonitrile

Cat. No.: B15230388
M. Wt: 194.62 g/mol
InChI Key: SNAHQLKWAAGQOM-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxypicolinonitrile: is an organic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a picolinonitrile moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-cyclopropoxypicolinonitrile typically involves the reaction of 3-chloropicolinonitrile with cyclopropanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-cyclopropoxypicolinonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

    Nucleophilic substitution: Products include substituted picolinonitriles with various functional groups.

    Oxidation: Products include cyclopropanone derivatives or carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

Chemistry: 3-Chloro-5-cyclopropoxypicolinonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on cellular processes. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization agents.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The chloro and cyclopropoxy groups play a crucial role in binding to the active site of the target molecule, while the nitrile group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

    3-Chloro-5-methylphenylcarbamate: This compound shares the chloro group but differs in the presence of a methylphenylcarbamate moiety.

    3-Chloro-5-methylphenylcarbamate-β-cyclodextrin: This compound includes a β-cyclodextrin moiety, which imparts different chemical properties and applications.

Uniqueness: 3-Chloro-5-cyclopropoxypicolinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H7ClN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2

InChI Key

SNAHQLKWAAGQOM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C#N)Cl

Origin of Product

United States

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